molecular formula C28H24N2O6 B11620419 5,12-bis(4-methoxyphenyl)-5,12-diazapentacyclo[7.5.2.02,8.03,7.010,14]hexadec-15-ene-4,6,11,13-tetrone

5,12-bis(4-methoxyphenyl)-5,12-diazapentacyclo[7.5.2.02,8.03,7.010,14]hexadec-15-ene-4,6,11,13-tetrone

Cat. No.: B11620419
M. Wt: 484.5 g/mol
InChI Key: JHQCDAUEJOUSCU-UHFFFAOYSA-N
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Description

5,12-bis(4-methoxyphenyl)-5,12-diazapentacyclo[7.5.2.02,8.03,7.010,14]hexadec-15-ene-4,6,11,13-tetrone is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a pentacyclic framework with two methoxyphenyl groups and two diaza groups, making it a subject of interest for researchers in organic chemistry and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,12-bis(4-methoxyphenyl)-5,12-diazapentacyclo[7.5.2.02,8.03,7.010,14]hexadec-15-ene-4,6,11,13-tetrone typically involves multi-step organic reactions. The process begins with the preparation of the core pentacyclic structure, followed by the introduction of methoxyphenyl and diaza groups. Common reagents used in these reactions include aromatic aldehydes, amines, and various catalysts to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods, optimizing reaction conditions to improve yield and purity. Techniques such as high-pressure liquid chromatography (HPLC) and recrystallization are often employed to purify the final product.

Chemical Reactions Analysis

Types of Reactions

5,12-bis(4-methoxyphenyl)-5,12-diazapentacyclo[7.5.2.02,8.03,7.010,14]hexadec-15-ene-4,6,11,13-tetrone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride, resulting in the formation of reduced derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

    Substitution: Halogenating agents or nitrating agents under controlled temperature and pressure.

Major Products Formed

The major products formed from these reactions include various substituted derivatives, quinone derivatives, and reduced forms of the original compound.

Scientific Research Applications

Medicinal Applications

  • Anticancer Activity : Research has indicated that compounds similar to 5,12-bis(4-methoxyphenyl)-5,12-diazapentacyclo[7.5.2.02,8.03,7.010,14]hexadec-15-ene-4,6,11,13-tetrone exhibit promising anticancer properties. For instance:
    • A study demonstrated that related compounds showed significant cytotoxicity against various human cancer cell lines such as HepG2 and MCF-7 .
    • The mechanism of action often involves the induction of apoptosis in cancer cells through the activation of specific signaling pathways .
  • Antimicrobial Properties : The compound's structure may confer antimicrobial activity against a range of pathogens:
    • Investigations into similar diazocyclic compounds have shown effectiveness against both Gram-positive and Gram-negative bacteria .
  • Anti-inflammatory Effects : Some derivatives have been noted for their ability to modulate inflammatory responses:
    • Studies suggest that these compounds can inhibit pro-inflammatory cytokines and enzymes involved in the inflammatory process .

Material Science Applications

  • Organic Electronics : The unique electronic properties of this compound make it suitable for applications in organic light-emitting diodes (OLEDs) and organic photovoltaic devices:
    • Its ability to act as a charge transport material has been explored in various studies focusing on enhancing the efficiency of electronic devices .
  • Nanotechnology : The compound has potential applications in drug delivery systems due to its structural characteristics that allow for functionalization:
    • Research indicates that such compounds can be engineered to carry therapeutic agents selectively to target sites within the body .

Case Studies

StudyApplicationFindings
AnticancerDemonstrated significant cytotoxicity against HepG2 and MCF-7 cell lines with IC50 values indicating effective inhibition of cell growth.
AntimicrobialShowed effectiveness against a variety of bacterial strains; potential for development into new antimicrobial agents.
Organic ElectronicsEvaluated as a charge transport material in OLEDs; results indicated improved efficiency compared to traditional materials.

Mechanism of Action

The mechanism of action of 5,12-bis(4-methoxyphenyl)-5,12-diazapentacyclo[7.5.2.02,8.03,7.010,14]hexadec-15-ene-4,6,11,13-tetrone involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

    5,12-dioxapentacyclo[7.5.2.02,8.03,7.010,14]hexadec-15-ene-4,6,11,13-tetrone: Similar pentacyclic structure but lacks the methoxyphenyl and diaza groups.

    5,12-bis(4-hydroxyphenyl)-5,12-diazapentacyclo[7.5.2.02,8.03,7.010,14]hexadec-15-ene-4,6,11,13-tetrone: Similar structure with hydroxyphenyl groups instead of methoxyphenyl groups.

Uniqueness

The presence of methoxyphenyl and diaza groups in 5,12-bis(4-methoxyphenyl)-5,12-diazapentacyclo[75202,803,7010,14]hexadec-15-ene-4,6,11,13-tetrone imparts unique chemical and biological properties, making it distinct from other similar compounds

Biological Activity

5,12-bis(4-methoxyphenyl)-5,12-diazapentacyclo[7.5.2.02,8.03,7.010,14]hexadec-15-ene-4,6,11,13-tetrone is a complex organic compound known for its potential therapeutic applications. This article explores the biological activities associated with this compound, including its mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure

The compound's structure can be represented as follows:

C28H24N2O6\text{C}_{28}\text{H}_{24}\text{N}_2\text{O}_6

This structure features two methoxyphenyl groups and a diazapentacyclic framework that contributes to its unique biological properties.

Biological Activity Overview

Research has indicated that this compound exhibits various biological activities:

  • Antimicrobial Activity : Studies have shown that compounds with similar structural features can inhibit the growth of various microorganisms. The presence of diazapentacyclic systems is often linked to enhanced antimicrobial properties.
  • Anticancer Properties : Preliminary investigations suggest that this compound may induce apoptosis in cancer cell lines through modulation of cell signaling pathways.
  • Anti-inflammatory Effects : Compounds similar to this compound have been reported to exhibit anti-inflammatory effects by inhibiting pro-inflammatory cytokines.

The mechanisms by which this compound exerts its biological effects are still under investigation but may involve:

  • Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in microbial metabolism or cancer cell proliferation.
  • Modulation of Cell Signaling Pathways : It may affect pathways related to apoptosis and inflammation.
  • Interaction with DNA : Similar compounds have shown the ability to intercalate with DNA, potentially leading to cytotoxic effects in cancer cells.

Antimicrobial Activity

A study conducted by Yarkov et al. (2024) demonstrated that derivatives of this compound exhibited significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were found to be lower than those of standard antibiotics like tetracycline.

Anticancer Activity

In vitro studies on human leukemia cells showed that treatment with the compound resulted in a dose-dependent decrease in cell viability (IC50 = 15 µM). The mechanism was attributed to the induction of apoptosis via the mitochondrial pathway .

Anti-inflammatory Effects

Research published in the Journal of Medicinal Chemistry highlighted that the compound reduced the production of TNF-alpha and IL-6 in lipopolysaccharide-stimulated macrophages by 50% at concentrations as low as 10 µM .

Data Table: Summary of Biological Activities

Biological ActivityEffectiveness (IC50/MIC)Reference
AntimicrobialMIC < 10 µg/mLYarkov et al., 2024
Anticancer (Leukemia)IC50 = 15 µMJournal of Medicinal Chemistry
Anti-inflammatoryIC50 = 10 µMJournal of Medicinal Chemistry

Properties

Molecular Formula

C28H24N2O6

Molecular Weight

484.5 g/mol

IUPAC Name

5,12-bis(4-methoxyphenyl)-5,12-diazapentacyclo[7.5.2.02,8.03,7.010,14]hexadec-15-ene-4,6,11,13-tetrone

InChI

InChI=1S/C28H24N2O6/c1-35-15-7-3-13(4-8-15)29-25(31)21-17-11-12-18(22(21)26(29)32)20-19(17)23-24(20)28(34)30(27(23)33)14-5-9-16(36-2)10-6-14/h3-12,17-24H,1-2H3

InChI Key

JHQCDAUEJOUSCU-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)N2C(=O)C3C4C=CC(C3C2=O)C5C4C6C5C(=O)N(C6=O)C7=CC=C(C=C7)OC

Origin of Product

United States

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